molecular formula C21H20N2O2 B2916113 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 899991-51-6

1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2916113
CAS No.: 899991-51-6
M. Wt: 332.403
InChI Key: RNIYERRAOVNFBH-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the reaction of 4-methylbenzyl chloride with a suitable amine under controlled conditions. The intermediate products are then subjected to further reactions, including cyclization and oxidation, to yield the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or other nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity allows for the creation of diverse chemical structures, making it valuable in organic synthesis.

Biology: In biological research, 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Methylbenzyl)piperazine: Used in the synthesis of acetylcholinesterase inhibitors.

  • 4-Methylbenzyl alcohol: A related compound with applications in organic synthesis and as an intermediate in pharmaceuticals.

Uniqueness: 1-(4-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide stands out due to its specific structural features and reactivity, which make it suitable for a wide range of applications that other similar compounds may not fulfill.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

N-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-5-9-17(10-6-15)14-23-13-3-4-19(21(23)25)20(24)22-18-11-7-16(2)8-12-18/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIYERRAOVNFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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